2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S2/c20-13-3-1-12(2-4-13)11-28-19-21-16-9-10-27-17(16)18(24)22(19)14-5-7-15(8-6-14)23(25)26/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSOBCYEMEKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a condensation reaction between a thieno derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the 4-Bromophenylmethylsulfanyl Group: The 4-bromophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a 4-bromophenylmethyl halide with a thiol derivative in the presence of a base.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, between a 4-nitrophenylboronic acid and a halogenated thieno[3,2-d]pyrimidin-4-one derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Studies have reported that certain derivatives are more potent than standard inhibitors like semaxanib .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also demonstrated antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and shown promising results in inhibiting growth.
Case Studies
- In Vivo Studies : In one study involving a mouse model of melanoma, thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit tumor growth and metastasis. The results indicated significant reductions in tumor size and vascularization compared to control groups, suggesting potential for therapeutic application in cancer treatment .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Summary of Applications
| Application Type | Description |
|---|---|
| Anticancer | Inhibition of VEGFR-2; potential use in melanoma treatment; significant tumor growth inhibition observed in studies. |
| Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |
| Mechanism Insights | Induction of apoptosis; modulation of signaling pathways involved in cell proliferation. |
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula C₁₉H₁₅BrN₃O₃S₂.
Key Findings :
In contrast, the 4-fluorophenyl analog () has weaker EWG effects, which may reduce potency but improve solubility . The 4-methylphenyl variant () introduces an electron-donating group, which could diminish target affinity but enhance metabolic stability in some cases .
Biological Activity Trends :
- QSAR studies () highlight that electronic parameters (e.g., Hammett σ values) of 2- and 3-substituents correlate strongly with antihyperlipaemic activity. The target compound’s nitro and bromo groups likely contribute to higher activity compared to methyl or hydrogen substituents .
- Analgesic activity () is observed in 3-substituted derivatives, suggesting the 4-nitrophenyl group in the target compound may confer similar properties .
Synthetic Challenges and Yields: Compounds with bulky substituents (e.g., 4o in ) show lower yields (19%) due to steric hindrance during cyclization. The target compound’s 4-bromophenylmethylsulfanyl group may pose similar challenges . Scalable synthesis of the thieno[3,2-d]pyrimidin-4-one core () achieves ~80% yield, indicating efficient core formation but variable functionalization efficiency .
The tetrahydrobenzothieno derivatives () introduce additional rings, improving membrane permeability but complicating synthesis .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory activities based on existing literature.
Chemical Structure and Properties
- Molecular Formula : C19H14BrN3O3S2
- Molecular Weight : 476.4 g/mol
- CAS Number : 687566-89-8
The compound features a thieno[3,2-d]pyrimidin core structure, which is known for various biological activities. The presence of bromine and nitro groups enhances its reactivity and potential biological efficacy.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound shows significant in vitro activity against various pathogens. A review of pyrimidine derivatives indicates that compounds with a similar structure exhibit antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that certain pyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural analogs have shown promising antifungal effects, with inhibition rates exceeding 50% against Fusarium oxysporum .
Anticancer Activity
Research into thienopyrimidine derivatives has revealed their potential as anticancer agents. Compounds similar to This compound have been noted for their ability to induce apoptosis in cancer cells:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For example, studies have indicated that thienopyrimidine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth .
- Cell Line Studies : In vitro studies using cancer cell lines such as Caco-2 have shown that certain derivatives can significantly decrease cell viability by over 30%, suggesting potent anticancer properties .
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives is another area of interest. Compounds within this class have been reported to modulate inflammatory pathways effectively:
- Cytokine Inhibition : Some studies indicate that these compounds can reduce the production of pro-inflammatory cytokines, which plays a crucial role in chronic inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thienopyrimidine derivatives and evaluated their antimicrobial activity. The results showed that modifications in the phenyl groups significantly influenced the antibacterial potency .
- Structure-Activity Relationship (SAR) : Research has established SAR for pyrimidine derivatives indicating that specific substitutions enhance biological activity. For example, the introduction of halogen atoms like bromine increases antimicrobial efficacy .
Q & A
Q. How can this compound’s pharmacological profile be integrated into a broader theoretical framework for drug discovery?
- Methodological Answer : Align findings with established frameworks like Lipinski’s Rule of Five (molecular weight <500, logP <5) and the “privileged scaffold” concept for heterocycles. Link mechanistic data (e.g., kinase inhibition) to disease pathways (e.g., angiogenesis in cancer) via systems biology tools (KEGG pathway mapping) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
